2-(bromomethyl)-6-methyl-4-nitropyridine 2-(bromomethyl)-6-methyl-4-nitropyridine
Brand Name: Vulcanchem
CAS No.: 442910-44-3
VCID: VC11996143
InChI: InChI=1S/C7H7BrN2O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,4H2,1H3
SMILES: CC1=CC(=CC(=N1)CBr)[N+](=O)[O-]
Molecular Formula: C7H7BrN2O2
Molecular Weight: 231.05 g/mol

2-(bromomethyl)-6-methyl-4-nitropyridine

CAS No.: 442910-44-3

Cat. No.: VC11996143

Molecular Formula: C7H7BrN2O2

Molecular Weight: 231.05 g/mol

* For research use only. Not for human or veterinary use.

2-(bromomethyl)-6-methyl-4-nitropyridine - 442910-44-3

Specification

CAS No. 442910-44-3
Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
IUPAC Name 2-(bromomethyl)-6-methyl-4-nitropyridine
Standard InChI InChI=1S/C7H7BrN2O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,4H2,1H3
Standard InChI Key YVNDNIOLHPZZJX-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)CBr)[N+](=O)[O-]
Canonical SMILES CC1=CC(=CC(=N1)CBr)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(bromomethyl)-6-methyl-4-nitropyridine is C₇H₆BrN₂O₂, with a molecular weight of 245.05 g/mol. Its structure combines three functional groups:

  • Bromomethyl (-CH₂Br) at position 2: A reactive site for nucleophilic substitution.

  • Methyl (-CH₃) at position 6: Provides steric and electronic modulation.

  • Nitro (-NO₂) at position 4: An electron-withdrawing group that polarizes the aromatic ring.

The nitro group’s electron-withdrawing nature reduces pyridine basicity, while the bromomethyl group enhances electrophilicity at the adjacent carbon .

Physicochemical Data

Key properties inferred from analogous compounds (e.g., 2-bromo-6-methyl-4-nitropyridine) :

PropertyValue
Density1.7 ± 0.1 g/cm³
Boiling Point295.5 ± 35.0 °C (760 mmHg)
Melting PointNot reported
Flash Point132.5 ± 25.9 °C
SolubilityLow in water; soluble in organic solvents (e.g., DCM, DMF)

The nitro group contributes to higher density and thermal stability compared to unsubstituted pyridines .

Synthesis and Manufacturing

Hypothetical Synthetic Routes

While no direct synthesis of 2-(bromomethyl)-6-methyl-4-nitropyridine is documented, pathways can be extrapolated from methods for related compounds:

Route 1: Sequential Functionalization

  • Nitration: Introduce the nitro group to 2,6-dimethylpyridine using mixed acid (HNO₃/H₂SO₄) .

  • Bromination: React the methyl group at position 2 with N-bromosuccinimide (NBS) under radical initiation .

Route 2: Condensation-Decarboxylation
Adapted from CN105198802A :

  • Condense diethyl malonate with a chloronitropyridine derivative.

  • Decarboxylate under acidic conditions to yield 6-methyl-4-nitropyridine.

  • Brominate the methyl group using HBr/NaNO₂ .

Optimization Challenges

  • Regioselectivity: Ensuring bromination occurs at the methyl group rather than the aromatic ring requires controlled conditions (e.g., low temperature, radical inhibitors) .

  • Yield: Reported yields for analogous bromomethylpyridines reach 95% under optimized bromination .

Reactivity and Chemical Behavior

Electrophilic Substitution

The nitro group deactivates the pyridine ring, directing incoming electrophiles to the meta position (relative to -NO₂). For example:

  • Nitration: Further nitration would occur at position 3, but steric hindrance from the bromomethyl group may limit reactivity .

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):
R-Br+NuR-Nu+Br\text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^-
This reactivity is exploited in synthesizing pharmaceutical intermediates .

Reduction and Oxidation

  • Nitro Group Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) converts -NO₂ to -NH₂, yielding 2-(bromomethyl)-6-methyl-4-aminopyridine .

  • Bromomethyl Oxidation: Oxidizing agents (e.g., KMnO₄) could convert -CH₂Br to -COOH, though this remains speculative.

Applications in Scientific Research

Coordination Chemistry

Nitro- and bromomethyl-substituted pyridines serve as ligands in metal complexes. For example:

  • Copper(II) Complexes: Electron-withdrawing -NO₂ enhances metal-ligand bonding stability, useful in catalysis .

  • Ruthenium(II) Complexes: Used in photodynamic therapy research due to tunable redox properties .

Pharmaceutical Intermediates

The bromomethyl group’s versatility enables synthesis of:

  • Anticancer Agents: Alkylating agents targeting DNA.

  • Enzyme Inhibitors: Covalent modification of active-site residues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator